3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
5-(4-CHLOROPHENYL)-3-{9-FLUORO-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}-1H-PYRAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrazole ring with a triazoloquinazoline moiety, making it a promising candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-3-{9-FLUORO-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}-1H-PYRAZOLE typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-3-{9-FLUORO-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-3-{9-FLUORO-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: Known for their antiviral and antimicrobial properties.
Fluoroquinazolines: These compounds are also studied for their anticancer potential .
Uniqueness
5-(4-CHLOROPHENYL)-3-{9-FLUORO-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}-1H-PYRAZOLE stands out due to its unique combination of a pyrazole ring with a triazoloquinazoline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H10ClFN6 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C18H10ClFN6/c19-11-3-1-10(2-4-11)15-8-16(23-22-15)18-25-24-17-13-7-12(20)5-6-14(13)21-9-26(17)18/h1-9H,(H,22,23) |
InChI Key |
XNFMUVRLCAYCRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=NN=C4N3C=NC5=C4C=C(C=C5)F)Cl |
Origin of Product |
United States |
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